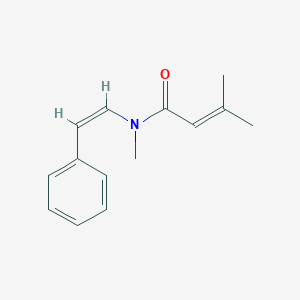

Dehydrothalebanin B

Description

Contextualization within Natural Product Chemistry and Bioactive Amides

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, often referred to as secondary metabolites, are a rich source of complex and diverse chemical structures with a wide range of biological activities. Within this vast domain, bioactive amides represent a significant class of compounds characterized by the presence of an amide functional group. Amides are found in numerous natural products and are known to exhibit a variety of biological effects, including insecticidal and antifungal properties. ufl.eduacs.orgnih.gov

Dehydrothalebanin B belongs to a group of phenethyl/styrylamine-derived amides. acs.orgnih.govacs.org These compounds are of particular interest due to their biosynthetic origins, often arising from amino acids and other primary metabolites. ufl.edu The structural framework of this compound, featuring an α,β-unsaturated amide, is a key determinant of its reactivity and biological function. nih.govrsc.org The study of such compounds contributes to our understanding of chemical defense mechanisms in plants and provides templates for the development of new bioactive agents.

Overview of its Discovery and Initial Characterization

This compound was first reported as a new natural product in 1996, isolated from the lipophilic leaf extracts of several Glycosmis species, including Glycosmis cf. mauritiana, Glycosmis cf. cyanocarpa, and Glycosmis crassifolia. acs.orgnih.govacs.org Its structure was elucidated using a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ufl.eduacs.org

Specifically, Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) confirmed its molecular formula and established it as a senecioic acid N-methyl-N-(Z)-(phenylethenyl)amide. acs.org The (Z)-configuration of the phenylethenyl group was determined through ¹H NMR spectroscopy, which showed a characteristic AB system for the olefinic protons with a coupling constant of 8.5 Hz. acs.org This cis isomer was designated as this compound, distinguishing it from its (E)-isomer, Dehydrothalebanin A. ufl.eduacs.org Further characterization was conducted when it was later isolated from the roots of Glycosmis pentaphylla during a bioassay-guided fractionation aimed at identifying insecticidal compounds. ufl.eduusda.govnih.govacs.org

Significance as a Naturally Occurring Bioactive Compound from Glycosmis pentaphylla

Glycosmis pentaphylla (orangeberry), a relative of citrus, has been identified as a source of resistance against the citrus root weevil, Diaprepes abbreviatus. ufl.eduusda.govnih.govacs.org Bioassay-guided fractionation of an acetone (B3395972) extract from the roots of G. pentaphylla led to the isolation of this compound as one of the active constituents responsible for this resistance. ufl.eduusda.govnih.gov The compound demonstrated insecticidal activity, inhibiting the growth and survival of the weevil larvae. ufl.edunih.gov

The discovery of this compound's insecticidal properties is significant as it provides a naturally derived chemical lead for the development of new pest management strategies. ufl.edu Preliminary tests had also suggested its potential antifungal activity. ufl.edu As a metabolic product of phenylalanine and senecioic acid, its biosynthetic pathway is considered relatively simple, which may offer advantages for future efforts in biotechnological production or for use as a biochemical marker in breeding programs for resistant plant varieties. ufl.edu The presence of this compound in G. pentaphylla underscores the importance of this plant species as a reservoir of diverse and biologically active natural products. ufl.eduplantaedb.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N,3-dimethyl-N-[(Z)-2-phenylethenyl]but-2-enamide |

InChI |

InChI=1S/C14H17NO/c1-12(2)11-14(16)15(3)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9- |

InChI Key |

ZXXVSLVNOUPLEH-KTKRTIGZSA-N |

Isomeric SMILES |

CC(=CC(=O)N(C)/C=C\C1=CC=CC=C1)C |

Canonical SMILES |

CC(=CC(=O)N(C)C=CC1=CC=CC=C1)C |

Synonyms |

dehydrothalebanin B |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Definitive Structural Elucidation of Dehydrothalebanin B

Extraction and Purification Techniques from Natural Sources

The journey to obtaining a pure sample of Dehydrothalebanin B from its natural source, primarily species of the genus Glycosmis, such as Glycosmis pentaphylla, involves meticulous extraction and purification protocols. nih.gov These methods are designed to efficiently isolate the target compound from a complex mixture of other plant metabolites.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy in the isolation of bioactive natural products like this compound. This approach involves a systematic process of separating the initial plant extract into various fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation, and this iterative process continues until a pure, active compound is isolated. nih.govresearchgate.net

This methodology ensures that the chemical isolation is focused on the constituents responsible for the observed biological effect, thereby increasing the efficiency of the discovery process. For instance, in the search for insecticidal compounds, fractions would be tested for their activity against a target insect, and only those exhibiting significant activity would be further purified. nih.gov

Advanced Chromatographic Separation Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Once an active fraction is identified through bioassay-guided fractionation, advanced chromatographic techniques are employed for the purification of this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of natural products. nih.gov It utilizes a column packed with a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase) pumped through at high pressure. This allows for high-resolution separations. For the isolation of alkaloids and amides from Glycosmis species, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed. The separation is based on the hydrophobicity of the compounds. The purity of the isolated fractions can be monitored using a UV detector.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile or semi-volatile compounds. In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a long capillary column. While GC is often used for the analysis of complex mixtures, its coupling with a mass spectrometer (GC-MS) is a potent tool for the identification of individual components.

Comprehensive Spectroscopic and Spectrometric Approaches for Definitive Structural Determination

Following the successful isolation of this compound, a suite of spectroscopic and spectrometric techniques is utilized to unambiguously determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HMQC, HMBC): 2D NMR experiments reveal correlations between different nuclei, providing crucial connectivity information.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): When coupled with GC (GC-MS), it allows for the identification of compounds as they elute from the GC column.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition and, consequently, its molecular formula. This is a critical step in confirming the identity of a new compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups (e.g., C=O, N-H, C=C) absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light, such as conjugated systems and aromatic rings.

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-invasive tool for determining the absolute configuration of chiral molecules in solution. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For aporphine (B1220529) alkaloids, including dehydroaporphines like this compound, the ECD spectrum is largely dictated by the stereochemistry at the chiral center(s) and the conformation of the fused ring system. The electronic transitions of the aromatic chromophores, which are inherently chiral due to the molecular scaffold, give rise to a unique ECD fingerprint.

Theoretical Calculations in Stereochemical Assignment

In modern natural product chemistry, the experimental ECD spectrum is often compared with theoretically calculated spectra for all possible stereoisomers of the proposed structure. This computational approach, typically employing Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable component of stereochemical assignment.

The process involves:

Conformational Search: Identifying all low-energy conformers of each possible stereoisomer.

ECD Spectrum Calculation: Calculating the ECD spectrum for each conformer.

Boltzmann Averaging: Generating a weighted average spectrum for each stereoisomer based on the relative populations of its conformers at a given temperature.

Comparison: Matching the calculated spectrum with the experimental one to determine the absolute configuration of the natural product.

While specific experimental and calculated ECD data for this compound are not extensively detailed in publicly available literature, the general principles of applying ECD to the broader class of aporphine alkaloids provide a robust framework for its stereochemical elucidation. The characteristic Cotton effects observed for related aporphine alkaloids allow for empirical correlations to be drawn, although computational analysis provides a more definitive assignment.

Illustrative Data for Aporphine Alkaloids

To illustrate the nature of data obtained from ECD analysis of aporphine alkaloids, the following table presents hypothetical ECD data based on typical spectral characteristics observed for this class of compounds. It is important to note that this is a generalized representation and not the specific data for this compound.

| Wavelength (nm) | Cotton Effect (Δε) | Electronic Transition |

| ~310 | Positive | ¹Lₐ |

| ~275 | Negative | ¹Lₑ |

| ~240 | Positive | ¹Bₑ |

| ~220 | Negative | ¹Bₐ |

Chemical Synthesis and Derivatization Strategies for Dehydrothalebanin B and Analogues

Retrosynthetic Analysis and Total Synthesis Approaches of Dehydrothalebanin B

There are currently no published total syntheses for this compound. A retrosynthetic analysis, which is the process of deconstructing a target molecule to identify potential starting materials and synthetic pathways, cannot be performed without a successfully established synthetic route. egrassbcollege.ac.inias.ac.inyoutube.comjournalspress.com The principles of retrosynthesis, developed by E.J. Corey, are fundamental to planning the synthesis of complex molecules, but their application to this compound remains unreported. ias.ac.in

Stereoselective Synthesis Methodologies for Chiral Centers (if applicable)

This compound possesses a molecular structure that may include chiral centers. However, without established synthetic routes, there is no information on the specific stereoselective methodologies that would be applied to control the three-dimensional arrangement of its atoms during synthesis. d-nb.infoharvard.edumdpi.comanu.edu.au General strategies for stereoselective synthesis are abundant in organic chemistry, but their specific application to this compound has not been documented.

Preparation of Structurally Modified this compound Analogues and Probes

The synthesis of structurally modified analogues and chemical probes is a common strategy to investigate the biological activity and mechanism of action of a natural product. However, no studies describing the preparation of such analogues or probes for this compound have been published.

Development of Synthetic Pathways for Biosynthetic Precursors and Intermediates

While the complete chemical synthesis of this compound is not documented, its natural biosynthesis provides clues to its constituent precursors. It has been reported as a metabolic product derived from the amino acid L-phenylalanine and senecioic acid. researchgate.net

The biosynthesis of L-phenylalanine in plants is well-understood, originating from the shikimate pathway. nih.govfrontiersin.org This pathway converts simple carbohydrate precursors into chorismate, a key intermediate that leads to the formation of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.org Synthetic pathways to produce L-phenylalanine and its derivatives in engineered microorganisms from various aromatic precursors, such as benzaldehyde, have also been developed. biorxiv.orgresearchgate.net

Senecioic acid, also known as 3,3-dimethylacrylic acid, is a simple monoterpene acid. Synthetic pathways to this and similar small molecules are well-established in organic chemistry. The development of synthetic routes to these known biosynthetic precursors is feasible through standard chemical methods.

Biosynthetic Pathway Elucidation and Enzymatic Mechanisms of Dehydrothalebanin B

Identification of Primary Precursors and Metabolic Origin

The biosynthesis of Dehydrothalebanin B originates from primary metabolic pathways, utilizing fundamental building blocks derived from the plant's central metabolism. Research has identified two primary precursors for the this compound molecule: phenylalanine and senecioic acid . acs.org

Phenylalanine , an aromatic amino acid, is synthesized in plants through the shikimate pathway. frontiersin.orgwikipedia.orgnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a key branch-point intermediate in the synthesis of all three aromatic amino acids. frontiersin.orgnih.govnih.gov Phenylalanine serves as the precursor for the phenylethylamine moiety of the this compound structure.

Senecioic acid , also known as 3-methyl-2-butenoic acid, is an isoprenoid-derived compound. Its biosynthesis is linked to the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which are responsible for the production of isoprene (B109036) units, the fundamental building blocks of terpenoids and other isoprenoid-derived natural products.

Proposed Biosynthetic Cascade and Intermediate Compounds

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a plausible cascade can be proposed based on its known precursors and the structures of related co-occurring amides in Glycosmis species. The pathway likely involves the following key steps:

Formation of the Phenylethylamine Moiety: The biosynthesis is initiated with the conversion of L-phenylalanine to phenylethylamine. This transformation is likely catalyzed by a phenylalanine decarboxylase (PDC) enzyme, which removes the carboxyl group from phenylalanine.

Activation of Senecioic Acid: For the amide bond formation to occur, the carboxylic acid group of senecioic acid needs to be activated. This activation is a common strategy in the biosynthesis of amides and esters. It is typically achieved through the formation of a high-energy thioester, such as senecioyl-CoA, in a reaction catalyzed by an acyl-CoA synthetase. This reaction is ATP-dependent. researchgate.net

Amide Bond Formation: The activated senecioyl-CoA then reacts with phenylethylamine to form the amide bond, yielding an intermediate compound. This crucial step is catalyzed by an acyltransferase, which facilitates the transfer of the senecioyl group from CoA to the amino group of phenylethylamine.

Formation of this compound: The final step in the biosynthesis of this compound involves a dehydrogenation reaction. This is suggested by the "dehydro" prefix in its name and its chemical structure compared to related compounds like thalebanin B. acs.org This oxidation step would introduce a double bond into the molecule, leading to the final structure of this compound. The specific enzyme catalyzing this dehydrogenation has not yet been identified but is likely a type of dehydrogenase or oxidase.

A number of related amides have been isolated from Glycosmis species, which could represent intermediates or side products of this biosynthetic pathway. acs.orgresearchgate.net The presence of compounds like thalebanin B, which lacks the double bond found in this compound, supports the proposed final dehydrogenation step.

| Compound Name | Relationship to this compound Biosynthesis |

| Phenylalanine | Primary precursor (amine component) |

| Senecioic acid | Primary precursor (acyl component) |

| Phenylethylamine | Intermediate |

| Senecioyl-CoA | Activated intermediate |

| Thalebanin B | Likely a direct precursor or closely related compound |

Characterization of Key Biosynthetic Enzymes and Gene Clusters Involved

As of now, specific enzymes and the corresponding gene clusters responsible for the biosynthesis of this compound have not been experimentally characterized. However, based on analogous pathways for other plant-derived amides, we can infer the classes of enzymes that are likely involved. scholaris.canih.govnih.gov

Phenylalanine Decarboxylase (PDC): Responsible for the conversion of phenylalanine to phenylethylamine.

Acyl-CoA Synthetase (ACS): An enzyme that activates senecioic acid to senecioyl-CoA, an ATP-dependent process.

Acyltransferase: A key enzyme that catalyzes the formation of the amide bond between senecioyl-CoA and phenylethylamine. These enzymes belong to a large and diverse family of proteins.

Dehydrogenase/Oxidase: An enzyme responsible for the final dehydrogenation step to form this compound.

The genes encoding these enzymes are often found clustered together on the chromosome in plants, forming a biosynthetic gene cluster (BGC) . nih.govwur.nlnih.gov This co-localization facilitates the coordinated regulation of the entire pathway. The identification and characterization of the this compound BGC in Glycosmis would require genomic and transcriptomic approaches, which have not yet been reported in the available scientific literature.

Biotechnological Approaches for Enhanced Production or Pathway Engineering

The elucidation of the this compound biosynthetic pathway opens up possibilities for its enhanced production through biotechnological methods. While specific research on this compound is limited, general strategies for the metabolic engineering of plant natural products can be considered. researchgate.netrsc.org

Heterologous Expression: Once the genes of the biosynthetic pathway are identified, they can be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.net These microorganisms can be genetically engineered to produce the precursor molecules and then express the entire biosynthetic pathway, allowing for the scalable and controlled production of this compound in bioreactors.

Metabolic Engineering in Plants: Overexpression of key rate-limiting enzymes in the native Glycosmis plant or in a model plant species could lead to increased accumulation of this compound. scholaris.ca Conversely, down-regulation of competing pathways could redirect metabolic flux towards the desired compound.

Cell-Free Enzymatic Synthesis: In vitro reconstruction of the biosynthetic pathway using purified enzymes could be another approach. This method allows for precise control over reaction conditions and can achieve high yields, although it can be more costly due to the need for purified enzymes and cofactors.

These biotechnological approaches, however, are contingent on the complete identification and characterization of the enzymes and genes involved in the this compound biosynthetic pathway. Future research in this area will be critical to unlocking the potential for the sustainable production of this and other related bioactive amides.

Investigation of Dehydrothalebanin B S Biological Activities and Molecular Mechanisms of Action

In Vitro Studies on Insecticidal Activity

Preliminary and subsequent in vitro studies have confirmed that Dehydrothalebanin B possesses notable insecticidal properties. researchgate.netresearchgate.net These investigations have been crucial in identifying the compound as a source of resistance in certain plants against herbivorous insects.

This compound has been identified as a key insecticidal component in the roots of Glycosmis pentaphylla (orangeberry), a relative of citrus. researchgate.netphtnet.orgresearchgate.net This discovery stemmed from observations that roots of G. pentaphylla inhibited the growth and survival of larvae of the citrus root weevil, Diaprepes abbreviatus. phtnet.orgresearchgate.net This weevil is a significant pest, infesting citrus, woody ornamentals, and other crops. researchgate.net

Bioassay-guided fractionation of an acetone (B3395972) extract from G. pentaphylla roots successfully isolated this compound as one of the primary active compounds responsible for the plant's resistance. researchgate.netphtnet.org In diet-incorporation assays, the growth of neonate D. abbreviatus larvae was increasingly inhibited as the concentration of G. pentaphylla roots in their diet increased. phtnet.orgresearchgate.net Subsequent testing with the purified compound confirmed its role in causing reduced growth and increased mortality in the larvae. researchgate.net

Further studies have also highlighted the insecticidal activity of this compound against other pests, such as the Egyptian cotton leafworm, Spodoptera littoralis. researchgate.netnih.gov In these laboratory bioassays, neonate larvae were fed an artificial diet containing the compound, and the effects on their survival and growth were monitored. umn.eduresearchgate.net

Table 1: Summary of Insecticidal Activity of this compound

| Target Pest | Source of Compound | Observed Effects | Reference(s) |

|---|---|---|---|

| Diaprepes abbreviatus (Citrus Root Weevil) | Glycosmis pentaphylla roots | Inhibited larval growth and survival. | researchgate.net, phtnet.org, researchgate.net |

While the efficacy of this compound as an insecticide is established through growth inhibition and mortality data, the specific cellular and subcellular targets within the insect models have not been extensively documented in the available scientific literature. The precise mode of action at a cellular level, such as interactions with specific receptors, cell membranes, or organelles, remains an area for further investigation.

Consistent with the limited information on its cellular targets, the specific biochemical pathways that are modulated by this compound in insect systems are not yet fully elucidated. Research has confirmed the compound's toxic effects, but the underlying molecular mechanisms, such as the inhibition of critical enzymes or disruption of key metabolic or neurological pathways, have not been detailed in the referenced studies.

Antifungal Properties and Modes of Action

In addition to its insecticidal capabilities, this compound has demonstrated significant antifungal properties. researchgate.netnih.gov Lipophilic leaf extracts from various Glycosmis species, containing this compound among other amides, have shown pronounced activity against certain plant-pathogenic fungi. researchgate.netresearchgate.net

This compound has shown marked antifungal activity against the phytopathogenic fungus Cladosporium herbarum. researchgate.netnih.govresearchgate.net C. herbarum is a common fungus known to cause spoilage of fruits and vegetables and can act as a plant pathogen. nih.gov

The antifungal efficacy was evaluated using in vitro tests, including bioautography assays on thin-layer chromatograms and germtube inhibition tests conducted in micro wells with conidiospores of the fungus. researchgate.net These tests confirmed that this compound is one of the bioactive amides responsible for the antifungal effects observed in extracts from Glycosmis species like Glycosmis cf. mauritiana, Glycosmis cf. cyanocarpa, and Glycosmis crassifolia. researchgate.netumn.edu

Table 2: Antifungal Activity Profile of this compound

| Target Fungus | Source of Compound | Method of Testing | Observed Effects | Reference(s) |

|---|

The primary mechanism of fungal growth inhibition observed for this compound is the suppression of germtube formation in conidiospores. researchgate.netresearchgate.net The germtube is the initial hypha that emerges from a spore, and its inhibition is a critical step in preventing fungal proliferation and infection.

However, beyond the observation of germtube inhibition, detailed mechanistic insights into how this compound disrupts fungal cell integrity or the specific biochemical pathways it targets are not fully described in the current body of scientific literature. General antifungal mechanisms for other amide-containing compounds involve interactions with the fungal cell wall or membrane, but specific studies confirming this mode of action for this compound are needed. nih.govsigmaaldrich.com

Other Reported Biological Activities and Mechanistic Exploration (e.g., allelopathic effects)

This compound, a naturally occurring amide found in plants of the Glycosmis genus, has been the subject of preliminary investigations into its biological activities. Research has primarily focused on its potential as a protective agent for plants, with studies highlighting its insecticidal and antifungal properties. nih.govufl.edu While the exact mechanisms are still under investigation, the existing data provides a foundation for exploring its molecular interactions and effects on cellular systems.

Initial studies have identified this compound as a bioactive compound with notable insecticidal effects. ufl.edu It has been isolated from the roots of Glycosmis pentaphylla and has demonstrated activity against the citrus root weevil, Diaprepes abbreviatus. ufl.edu In addition to its insecticidal properties, this compound has also been reported to exhibit antifungal activity against the fungus Cladosporium herbarum. acs.orgresearchgate.net These findings suggest that this compound may play a role in the chemical defense mechanisms of Glycosmis species against herbivorous insects and pathogenic fungi. ufl.edu

While the term "allelopathic effects" suggests a broader influence on other plant species, current research on this compound has not specifically documented such activities. The primary focus has remained on its direct antagonistic effects against insects and fungi.

Exploration of Receptor Binding or Enzyme Modulation

The precise molecular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other bioactive amides and its observed biological effects, several potential areas of receptor binding and enzyme modulation can be explored.

The amide functional group is a key structural feature of many biologically active molecules and is known to participate in hydrogen bonding, a crucial interaction for binding to biological receptors and the active sites of enzymes. drugbank.comacs.org The insecticidal activity of many natural and synthetic amides is often attributed to their interaction with the nervous system of insects. researchgate.netscielo.br A prominent target for insecticidal amides is the ryanodine (B192298) receptor, a calcium channel critical for muscle function. nih.gov It is plausible that this compound could exert its insecticidal effects by binding to and modulating the activity of such receptors in susceptible insects, leading to paralysis and death. However, direct evidence for the interaction of this compound with ryanodine receptors or other specific insect receptors is currently lacking.

In the context of its antifungal activity, natural amides have been shown to interfere with key fungal enzymes. nih.gov One potential mechanism is the inhibition of enzymes involved in the synthesis of essential cell wall components, such as chitin (B13524) or glucans. nih.govmdpi.com For instance, some antifungal amides have been found to target enzymes like GSC1 and GWT1, which are vital for the development of the fungal cell wall. nih.gov Another possible target is the fungal cell membrane, where the compound could inhibit enzymes essential for the synthesis of ergosterol (B1671047), a key component of fungal membranes. scielo.br The disruption of ergosterol synthesis compromises membrane integrity and leads to fungal cell death. mdpi.com While these are established mechanisms for other antifungal compounds, further research is needed to determine if this compound acts on these or other fungal enzymes.

| Postulated Molecular Target | Potential Effect of this compound | Relevant Biological System |

| Insect Ryanodine Receptors | Modulation of calcium channel activity, leading to muscle dysfunction. | Insects (e.g., Diaprepes abbreviatus) |

| Fungal Cell Wall Synthesis Enzymes (e.g., GSC1, GWT1) | Inhibition of cell wall formation, compromising fungal integrity. | Fungi (e.g., Cladosporium herbarum) |

| Fungal Ergosterol Biosynthesis Enzymes | Inhibition of ergosterol production, leading to membrane disruption. | Fungi (e.g., Cladosporium herbarum) |

Cellular Pathway Interferences in relevant biological systems

The biological activities of this compound likely stem from its ability to interfere with critical cellular pathways in target organisms. While specific pathway analyses for this compound are not available, general mechanisms of insecticidal and antifungal agents can provide a framework for potential interferences.

In insects, neurotoxic insecticides often disrupt signal transduction pathways within the nervous system. researchgate.net If this compound targets neuronal receptors, it could interfere with pathways regulating neurotransmitter release and muscle contraction, leading to the observed insecticidal effects. nih.gov Furthermore, some natural insecticides have been shown to induce apoptosis (programmed cell death) or disrupt the cell cycle in insect cells. nih.gov These actions are often the result of interference with complex signaling cascades, such as the mTOR pathway or those activated by DNA damage. nih.gov

In fungi, the disruption of the cell wall or membrane integrity by antifungal agents triggers a cascade of cellular stress responses. nih.gov Natural antifungal products can interfere with pathways responsible for maintaining cellular homeostasis, such as those regulating ion flow (e.g., Ca²⁺ and K⁺) and ATP synthesis. nih.govresearchgate.net Damage to the cell membrane can lead to the generation of reactive oxygen species (ROS), which in turn can damage mitochondria and other cellular components, ultimately activating apoptotic pathways. nih.govmdpi.com Additionally, some antifungal compounds can inhibit efflux pumps, which are membrane proteins that fungi use to expel toxic substances, thereby increasing the intracellular concentration of the antifungal agent and potentiating its effect. nih.gov It is conceivable that this compound employs one or more of these mechanisms to exert its antifungal activity.

| Affected Cellular Process | Potential Interference by this compound | Relevant Biological System |

| Insect Neuronal Signaling | Disruption of neurotransmission and muscle function. | Insects |

| Insect Cell Cycle and Apoptosis | Induction of programmed cell death or cell cycle arrest. | Insects |

| Fungal Cell Wall/Membrane Integrity | Compromised structural integrity leading to cell lysis. | Fungi |

| Fungal Cellular Homeostasis | Disruption of ion balance and energy production. | Fungi |

| Fungal Stress Response Pathways | Induction of oxidative stress and apoptosis. | Fungi |

Structure Activity Relationship Sar Studies and Pharmacophore Modeling of Dehydrothalebanin B

Correlating Specific Structural Features with Biological Potency and Selectivity

The biological activity of Dehydrothalebanin B and its analogues is intrinsically linked to their chemical structures. Research has focused on identifying the key structural motifs that confer its antifungal and insecticidal properties. This compound is a phenethyl/styrylamine-derived amide, and its biological potency can be understood by comparing its structure with related, co-isolated compounds. nih.govacs.orgresearchgate.net

This compound was first isolated from the lipophilic leaf extracts of Glycosmis species, alongside several other related amides, including Thalebanin B and Dehydrothalebanin A. nih.govacs.orgresearchgate.net These compounds share a common N-phenethyl or N-styryl amine core but differ in the acyl moiety attached to the nitrogen atom. This compound possesses a senecioic acid (3-methyl-2-butenoic acid) moiety. nih.gov

The initial bioassays revealed that this compound displayed pronounced antifungal activity against the fungus Cladosporium herbarum and insecticidal activity against the polyphagous pest insect Spodoptera littoralis. nih.govresearchgate.net Further studies confirmed its insecticidal properties against the citrus root weevil Diaprepes abbreviatus. ufl.eduacs.org The presence of the double bond in the senecioic acid moiety of this compound, in conjugation with the carbonyl group, appears to be a significant feature for its biological activity. This is suggested by comparison with Thalebanin B, the saturated analogue containing an isovaleric acid moiety, which was also isolated from the same plant source. nih.gov While direct comparative potency data is limited in the initial reports, the consistent focus on the unsaturated nature of this compound and its "dehydro-" designation for related active compounds like Dehydroniranin A suggests the importance of this unsaturation. nih.govresearchgate.net

| Compound | Amine Moiety | Acyl Moiety | Reported Biological Activity |

|---|---|---|---|

| This compound | N-styrylamine | Senecioic acid | Antifungal (Cladosporium herbarum), Insecticidal (Spodoptera littoralis, Diaprepes abbreviatus) nih.govresearchgate.netufl.edu |

| Thalebanin B | N-styrylamine | Isovaleric acid | Antifungal, Insecticidal nih.gov |

| Dehydrothalebanin A | N-phenethylamine | Senecioic acid | Antifungal, Insecticidal nih.gov |

| Niranin | N-phenethylamine | Methylthiocarbonic acid derivative | Antifungal, Insecticidal nih.gov |

| Dehydroniranin A | N-styrylamine | Methylthiocarbonic acid derivative | Antifungal, Insecticidal nih.gov |

Identification of Essential Pharmacophoric Elements for Bioactivity

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary for its interaction with a specific biological target to trigger a biological response. dntb.gov.ua For this compound, while no specific pharmacophore models have been published, we can infer the essential pharmacophoric elements from its structure and the SAR of related compounds.

Based on the structure of this compound, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a prominent hydrogen bond acceptor, which could form crucial interactions with a biological target.

A Hydrophobic/Aromatic Region: The phenyl ring of the styryl group provides a large, hydrophobic, and aromatic region that can engage in van der Waals, pi-pi stacking, or hydrophobic interactions with a receptor.

An Amide Linker: The amide bond itself provides a rigidifying element and potential hydrogen bonding capabilities, correctly orienting the hydrophobic and acyl moieties.

A Hydrophobic Alkyl Region: The dimethyl-substituted double bond of the senecioic acid moiety constitutes another hydrophobic region.

The combination and spatial arrangement of these features are critical for the antifungal and insecticidal activities of this compound. The double bond in the styryl group and the conjugated double bond in the senecioic acid moiety likely contribute to a more planar and rigid conformation, which could be a key aspect of its pharmacophore, allowing for a more precise fit into a receptor binding site.

Rational Design and Synthesis of this compound Analogues with Enhanced or Modified Activities

The rational design and synthesis of analogues are central to optimizing the activity of a lead compound like this compound. plantaedb.com Based on the presumed pharmacophoric elements, several modifications could be envisioned to enhance its potency or selectivity, or to explore its activity against other targets.

The synthesis of analogues would likely start from the known precursors of this compound, which are phenylalanine and senecioic acid. ufl.edu Modifications could be introduced in several parts of the molecule:

The Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, hydroxyl, methoxy (B1213986) groups) could modulate the electronic properties and steric bulk, potentially leading to improved binding affinity.

The Styryl Double Bond: Reduction of the double bond to a single bond (as in Dehydrothalebanin A) or its replacement with other linkers could be explored to understand its importance for activity. nih.gov

The Amide Linkage: Replacement of the amide bond with bioisosteres such as an ester, a reverse amide, or a sulfonamide could be investigated to alter the stability and hydrogen bonding capacity.

The Acyl Moiety: The senecioic acid part could be replaced with other aliphatic or aromatic acyl groups to probe the size and electronic requirements of the binding pocket. For instance, the comparison between this compound (with senecioic acid) and Dehydroniranin A (with a methylthiocarbonic acid derivative) already points to the tolerance of the biological target for different acyl groups. nih.gov

While this compound itself is a natural product, the synthesis of its analogues, such as Dehydrothalebanin A, has been implicitly achieved through the isolation from the same natural source, providing a basis for understanding the impact of structural changes. nih.govacs.org A systematic synthetic effort to create a library of analogues would be the next logical step to fully elucidate the SAR and potentially develop more potent compounds.

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational methods are powerful tools in modern drug discovery to understand and predict the biological activity of compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For a series of this compound analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with their measured antifungal or insecticidal activities. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design process.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. If the biological target of this compound were known, molecular docking could be employed to visualize its binding mode. This would allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. This information would be invaluable for understanding the molecular basis of its activity and for rationally designing more potent inhibitors.

To date, there are no published QSAR or molecular docking studies specifically focused on this compound. The identification of its precise molecular target(s) would be a critical first step to enable such computational investigations. Once a target is identified, these methods could rapidly accelerate the discovery of new analogues with improved properties.

Analytical Methodologies for Quantitative and Qualitative Research on Dehydrothalebanin B

Advanced Chromatographic Methods for Analysis

Advanced chromatographic techniques are indispensable for the separation and analysis of Dehydrothalebanin B from intricate biological extracts. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are two powerful methods employed for this purpose.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including enhanced resolution, shorter analysis times, and increased sensitivity. austinpublishinggroup.commdpi.com By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can operate at higher pressures, leading to more efficient separations. mdpi.com This technique is particularly valuable for the analysis of complex mixtures, such as plant extracts, where it can effectively separate this compound from other closely related compounds. austinpublishinggroup.commeasurlabs.com The enhanced sensitivity of UPLC is also crucial for detecting and quantifying trace amounts of the compound. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC-MS/MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile compounds. eag.com For non-volatile compounds like this compound, derivatization is often required to increase their volatility for GC analysis. sigmaaldrich.com The tandem mass spectrometry (MS/MS) capability provides an additional layer of specificity, reducing matrix interference and allowing for confident identification and quantification, even at very low concentrations. eag.comepa.gov This method is particularly well-suited for complex matrices where co-eluting compounds might interfere with analysis by a single-stage MS detector. restek.com

High-Resolution Spectroscopic Techniques for Trace Analysis and Metabolomics

For in-depth structural elucidation and the detection of this compound at trace levels, high-resolution spectroscopic techniques are paramount. These methods are also central to metabolomics studies, which aim to comprehensively analyze the small-molecule profile of a biological system. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which are critical for determining the elemental composition of this compound and its metabolites. spectroscopyeurope.com This high resolution allows for the differentiation of compounds with very similar masses, a common challenge in the analysis of natural products. spectroscopyeurope.com When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for both targeted and untargeted metabolomics, enabling the identification of known compounds like this compound and the discovery of novel, related metabolites. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. acs.org One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the this compound molecule, confirming its structure. While generally less sensitive than mass spectrometry, cryogenic probes can significantly enhance NMR sensitivity, making it more applicable for the analysis of low-abundance compounds. acs.org

Standardization of Reference Materials and Analytical Data for Reproducibility

Reproducibility is a cornerstone of scientific research, ensuring that findings can be independently verified. the-turing-way.orggithub.ioharvard.edu This requires the standardization of both reference materials and the analytical data generated.

Reference Materials: A certified reference material (CRM) for this compound, with a known purity and characterized by multiple analytical techniques, is essential for the accurate calibration of analytical instruments and the validation of methods. nih.govnih.gov The availability of such a standard allows for the comparability of results across different laboratories and studies. who.int In the absence of a primary international standard, well-characterized in-house or secondary reference materials are crucial. nih.govwho.int

Standardization of Analytical Data: To ensure the reproducibility of research involving this compound, it is imperative to report analytical data in a standardized format. isev.org This includes detailing the complete analytical method, including sample preparation, instrumentation, and data processing steps. mdpi.com The creation of public repositories for analytical data, such as mass spectra and chromatographic profiles, would further enhance the ability of other researchers to replicate and build upon previous findings. worldbank.org The goal is to create a transparent and robust analytical framework that supports the generation of high-quality, reproducible data in the study of this compound. nih.gov

Future Research Directions and Research Applications of Dehydrothalebanin B

Untapped Biological Potentials and Mechanistic Gaps in Current Understanding

The current body of research on Dehydrothalebanin B has primarily focused on its insecticidal and antifungal properties. It has been identified as an active compound from Glycosmis pentaphylla that inhibits the growth and survival of the citrus root weevil, Diaprepes abbreviatus, and has also shown activity against the fungus Cladosporium herbarum and the insect Spodoptera littoralis. nih.govacs.orgnih.govresearchgate.net However, the full spectrum of its biological activities is far from being fully characterized. The genus Glycosmis is a rich source of various secondary metabolites, including alkaloids and flavonoids, which have demonstrated a wide array of pharmacological effects such as antiviral, antioxidant, and cytotoxic activities. rsc.orgnih.gov This suggests that the biological potential of this compound may extend beyond its currently known effects.

A significant gap in the current understanding of this compound is the lack of a defined mechanism of action. While its effects on certain insects and fungi are documented, how it exerts these effects at a molecular level remains unknown. wisdomlib.org Future studies are needed to elucidate the specific biochemical pathways or cellular targets that are modulated by this compound. Understanding its mode of action is crucial for its development into a more effective and specific agent. Furthermore, exploring its structure-activity relationships by systematically modifying its chemical structure could provide insights into the key functional groups responsible for its bioactivity and potentially lead to the discovery of new, more potent activities. bmrat.orgdipterajournal.com

Table 1: Known Biological Activities of this compound

| Organism | Activity | Reference |

| Diaprepes abbreviatus (Citrus root weevil) | Insecticidal, growth inhibition | nih.govnih.gov |

| Spodoptera littoralis (Cotton leafworm) | Insecticidal | acs.orgresearchgate.net |

| Cladosporium herbarum | Antifungal | acs.orgresearchgate.net |

| Human cancer cell lines | Weakly active (cytotoxic) | researchgate.net |

Applications as a Chemical Probe or Research Tool for Biological Systems

A chemical probe is a small molecule with a known mechanism of action used to study biological systems and targets. nih.govacs.org Given its defined biological effects, this compound has the potential to be developed into a valuable chemical probe. acs.orgnih.gov Natural products are often excellent starting points for developing such tools due to their inherent structural diversity and specificity for biological macromolecules. nih.govacs.org

To be utilized as a chemical probe, further research would need to focus on identifying its specific molecular target(s). Once the target is known, this compound could be used to investigate the role of that target in various cellular processes. For example, if it is found to inhibit a specific enzyme crucial for fungal growth, it could be used to study the downstream effects of that enzyme's inhibition. nih.gov Furthermore, synthetic modifications could be made to this compound to create derivatives, such as fluorescently tagged or biotinylated versions, which would allow for the visualization and isolation of its binding partners within a cell. rsc.org This would provide a powerful tool for dissecting complex biological pathways. The development of this compound as a chemical probe could open new avenues for research in fields such as chemical biology and pharmacology. thermofisher.kr

Bioinspired Synthesis of Novel Insecticidal or Antifungal Agents

The structure of this compound, a metabolic product of phenylalanine and senecoic acid, can serve as a template for the bioinspired synthesis of new and more potent insecticidal or antifungal agents. nih.govufl.edu Bioinspired synthesis is a strategy where the knowledge of a natural product's structure and biosynthetic pathway is used to design and create novel molecules. nih.govresearchgate.net This approach can lead to compounds with improved properties, such as enhanced efficacy, greater stability, or a more favorable environmental profile.

Given the known insecticidal and antifungal activities of this compound, its core chemical scaffold is a promising starting point for the development of new crop protection agents. nih.govacs.org Researchers could synthesize a library of analogs by systematically altering different parts of the molecule. For instance, modifications to the phenylethenylamine or the senecioic acid moieties could be explored to understand their contribution to the compound's activity. acs.org Structure-activity relationship studies on these synthetic analogs would be crucial for identifying the key structural features required for potency and selectivity. nih.gov This approach could lead to the development of a new class of nature-derived pesticides that are effective and potentially more biodegradable than existing synthetic options. researchgate.net

Ecological Role and Chemical Ecology of this compound in its Native Environment

The presence of this compound in Glycosmis pentaphylla strongly suggests it plays a role in the plant's defense mechanisms. nih.govufl.edu Chemical ecology is the study of the chemical interactions between organisms and their environment. chimia.chnih.gov In its native environment, G. pentaphylla is exposed to a variety of herbivores and pathogens. The isolation of this compound from the roots of this plant and its demonstrated insecticidal activity against the citrus root weevil, a subterranean herbivore, points to a specific ecological function in protecting the root system from attack. nih.gov

The compound may act as an allelochemical, a chemical produced by a plant that affects the growth, survival, or reproduction of other organisms. researchgate.netnih.gov Its presence could deter feeding by herbivores or inhibit the growth of pathogenic fungi in the soil surrounding the roots. nih.gov The fact that it is found in high concentrations in the stem bark and roots, which are critical for the plant's survival, further supports its defensive role. nih.gov Future research in the chemical ecology of G. pentaphylla could investigate how the production of this compound is regulated, whether its production increases in response to herbivore or pathogen attack, and its broader effects on the surrounding soil microbiome and insect community. researchgate.net Understanding its ecological role could provide valuable insights for developing sustainable agricultural practices, such as using G. pentaphylla as a resistant rootstock or for intercropping to protect susceptible crops. ufl.eduacs.org

Q & A

Q. How can contradictory results in this compound’s efficacy across studies be systematically addressed?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., plant genotype, extraction method, insect population heterogeneity). For example, Shapiro et al. (1997) reported 60–90% larval mortality variance depending on rootstock cultivars. Use QUADAS-2 criteria (Figure 2, ) to assess study bias and replicate experiments under standardized conditions (e.g., controlled insect colonies, fixed compound concentrations) .

Q. What experimental designs are optimal for elucidating this compound’s molecular targets in insect physiology?

- Methodological Answer : Combine in vitro binding assays (e.g., fluorescence polarization for receptor-ligand interactions) with RNAi knockdowns of suspected targets (e.g., midgut proteases or neuropeptide receptors). For computational insights, perform molecular docking simulations using insect-specific protein structures (PDB databases) and validate predictions via site-directed mutagenesis .

Q. How can researchers differentiate this compound’s direct insecticidal effects from induced plant defense mechanisms?

- Methodological Answer : Use split-root experiments to isolate compound exposure. Treat one root section with this compound and monitor systemic effects in untreated sections via transcriptomics (e.g., RNA-Seq for defense gene expression) and metabolomics (e.g., phytohormone profiling). Compare results with exogenous application studies to decouple direct vs. indirect modes of action .

Q. What strategies mitigate this compound’s instability in field conditions for agricultural applications?

- Methodological Answer : Develop nanoformulations (e.g., chitosan or lipid-based carriers) to enhance photostability and soil persistence. Test encapsulation efficiency via dynamic light scattering (DLS) and release kinetics in simulated rhizosphere conditions (pH 5.5–6.5, 25°C). Field trials should measure residual compound levels post-application using LC-MS/MS .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer : Use probit or logit regression models to calculate LC₅₀/LC₉₀ values with 95% confidence intervals. Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For non-linear responses, apply Bayesian hierarchical models to account for inter-study variability .

Q. How should researchers document this compound synthesis or isolation for reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines (): report detailed protocols in supplementary materials, including solvent batches, temperature gradients, and purification steps. For novel derivatives, provide ¹H/¹³C NMR spectra, high-resolution mass data, and elemental analysis results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.